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Abstract
ASP2535 is a potent and selective glycine transporter-1 (GlyT1) inhibitor that has

demonstrated efficacy in preclinical models of cognitive impairment associated with

schizophrenia and Alzheimer's disease. By blocking the reuptake of glycine in the synaptic

cleft, ASP2535 enhances N-methyl-D-aspartate (NMDA) receptor function, a key mechanism

implicated in synaptic plasticity and cognitive processes. This technical guide provides a

comprehensive overview of the core preclinical data on ASP2535, including its mechanism of

action, in vitro and in vivo pharmacology, and the experimental methodologies employed in its

initial characterization. While preclinical findings were promising, there is no publicly available

information on the progression of ASP2535 into clinical trials.

Introduction
The hypofunction of the N-methyl-D-aspartate (NMDA) receptor is a leading hypothesis for the

pathophysiology of schizophrenia, particularly the cognitive and negative symptoms that are

poorly addressed by current antipsychotics.[1] Glycine acts as an obligatory co-agonist at the

NMDA receptor, and increasing its synaptic availability is a promising therapeutic strategy to

enhance NMDA receptor function.[2] The glycine transporter-1 (GlyT1) is the primary regulator

of glycine levels in the vicinity of NMDA receptors, making it an attractive target for therapeutic

intervention.[3]
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ASP2535, with the chemical name 4-[3-isopropyl-5-(6-phenyl-3-pyridyl)-4H-1,2,4-triazol-4-

yl]-2,1,3-benzoxadiazole, is a novel GlyT1 inhibitor identified and characterized by Astellas

Pharma Inc.[1] Preclinical studies have highlighted its potential to ameliorate cognitive deficits

in various animal models.[1] This guide will synthesize the available preclinical data on

ASP2535 to serve as a technical resource for professionals in the field of neuroscience and

drug development.

Mechanism of Action
ASP2535 exerts its pharmacological effects by inhibiting the glycine transporter-1 (GlyT1).[1]

GlyT1 is a sodium and chloride-dependent transporter responsible for the reuptake of glycine

from the synaptic cleft into presynaptic neurons and surrounding glial cells.[3] By blocking

GlyT1, ASP2535 increases the extracellular concentration of glycine, thereby enhancing the

activation of NMDA receptors, which require both glutamate and glycine for their function.[2][4]

This potentiation of NMDA receptor-mediated neurotransmission is believed to be the

underlying mechanism for the pro-cognitive effects of ASP2535.[1]
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Signaling pathway of ASP2535 action.
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Preclinical Pharmacology
In Vitro Studies
The inhibitory activity and selectivity of ASP2535 were assessed using in vitro assays.[1]

Parameter Value Species Notes

GlyT1 Inhibition (IC50) 92 nM Rat
Potent inhibition of

glycine transporter-1.

GlyT2 Selectivity 50-fold Rat
50-fold more selective

for GlyT1 over GlyT2.

Receptor Binding

Profile

Minimal affinity for

other receptors
-

Except for weak

affinity for μ-opioid

receptors (IC50 = 1.83

μM).

In Vivo Studies
ASP2535 has been evaluated in several rodent models of cognitive impairment relevant to

schizophrenia and Alzheimer's disease. Oral administration of ASP2535 demonstrated its

ability to reverse cognitive deficits in these models.[1]
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Animal Model Species ASP2535 Oral Dose Outcome

MK-801-induced

working memory

deficit

Mice 0.3-3 mg/kg
Attenuated working

memory deficit.

Neonatal

phencyclidine (PCP)-

induced visual

learning deficit

Mice 0.3-1 mg/kg
Attenuated visual

learning deficit.

PCP-induced prepulse

inhibition deficit
Rats 1-3 mg/kg

Improved prepulse

inhibition deficit.

Scopolamine-induced

working memory

deficit

Mice 0.1-3 mg/kg
Attenuated working

memory deficit.

Age-related spatial

learning deficit
Aged Rats 0.1 mg/kg

Attenuated spatial

learning deficit.

Experimental Protocols
The following are summaries of the likely experimental methodologies based on the information

provided in the primary publication by Harada et al. (2012) and standard pharmacological

practices.

In Vitro Glycine Uptake Assay

Start Prepare cells expressing
rat GlyT1 or GlyT2

Incubate cells with
ASP2535 at various

concentrations
Add [3H]-glycine Stop uptake reaction Measure intracellular

radioactivity Calculate IC50 values End
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Workflow for in vitro glycine uptake assay.

A cell line stably expressing rat GlyT1 or GlyT2 is used. Cells are plated and incubated with

varying concentrations of ASP2535. Subsequently, radiolabeled glycine ([3H]-glycine) is added,

and the uptake reaction is allowed to proceed for a defined period. The reaction is then

terminated, and the cells are washed to remove extracellular radiolabel. The amount of

intracellular [3H]-glycine is quantified using a scintillation counter. The concentration of

ASP2535 that inhibits 50% of glycine uptake (IC50) is then calculated.

In Vivo Behavioral Models
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General workflow for in vivo behavioral studies.
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MK-801-Induced Working Memory Deficit: Mice are orally administered ASP2535 or vehicle.

After a set pre-treatment time, they are injected with the NMDA receptor antagonist MK-801

to induce a working memory deficit. Working memory is then assessed using a task such as

the Y-maze spontaneous alternation test.

Neonatal Phencyclidine (PCP) Model: Neonatal mice are treated with PCP to induce

developmental abnormalities relevant to schizophrenia. In adulthood, these mice are treated

with ASP2535 or vehicle, and their cognitive function is assessed, for instance, in a visual

learning task.

PCP-Induced Prepulse Inhibition (PPI) Deficit: Rats are treated with PCP to disrupt

sensorimotor gating, a deficit observed in schizophrenia patients. The ability of orally

administered ASP2535 to reverse this deficit is measured by assessing the startle response

to a loud acoustic stimulus preceded by a weaker prepulse.

Scopolamine-Induced Working Memory Deficit: Mice are treated with the muscarinic receptor

antagonist scopolamine to induce a cholinergic-mediated memory impairment. The reversal

of this deficit by oral ASP2535 is evaluated in a working memory task.

Age-Related Spatial Learning Deficit: Aged rats, which naturally exhibit cognitive decline, are

used to model age-associated memory impairment. The effect of chronic oral administration

of ASP2535 on spatial learning and memory is assessed, typically using the Morris water

maze.

Pharmacokinetics and Safety
The primary publication on ASP2535 states that pharmacokinetic analysis confirmed good

brain permeability.[1] However, detailed pharmacokinetic parameters such as Cmax, Tmax,

half-life, and bioavailability are not publicly available. Similarly, there is no publicly available

information on the safety and toxicology profile of ASP2535.

Clinical Development Status
A thorough search of clinical trial registries and publications from Astellas Pharma did not yield

any information on clinical trials involving ASP2535. This suggests that the compound may not

have progressed to clinical development or that any such development has not been publicly

disclosed.
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Conclusion
ASP2535 is a potent and selective GlyT1 inhibitor that has demonstrated promising pro-

cognitive effects in a range of preclinical models of schizophrenia and Alzheimer's disease. Its

mechanism of action, through the enhancement of NMDA receptor function, aligns with current

therapeutic strategies for these disorders. However, the lack of publicly available data on its

pharmacokinetics, safety, and clinical development status limits a comprehensive evaluation of

its therapeutic potential. The information presented in this guide, based on the initial preclinical

characterization, provides a valuable resource for researchers and drug development

professionals interested in the field of GlyT1 inhibition and cognitive enhancement. Further

disclosure of data from the developing company would be necessary to fully understand the

trajectory and potential of ASP2535 as a therapeutic agent.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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